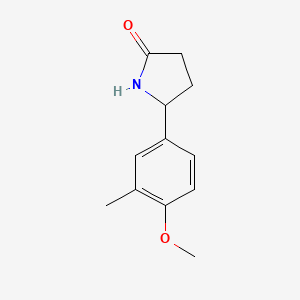
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one
Descripción general
Descripción
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one is an organic compound with a unique structure that combines a pyrrolidinone ring with a methoxy and methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with pyrrolidinone under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with the amine group of pyrrolidinone in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride . This reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-methylbenzoic acid.
Reduction: 5-(4-Methoxy-3-methyl-phenyl)-2-hydroxypyrrolidine.
Substitution: 5-(4-Halo-3-methyl-phenyl)-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor pathways, influencing cellular signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione .
Uniqueness
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of a pyrrolidinone ring and a methoxy-methyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8-7-9(3-5-11(8)15-2)10-4-6-12(14)13-10/h3,5,7,10H,4,6H2,1-2H3,(H,13,14) |
Clave InChI |
MOEIXWBCWZMJGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCC(=O)N2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














